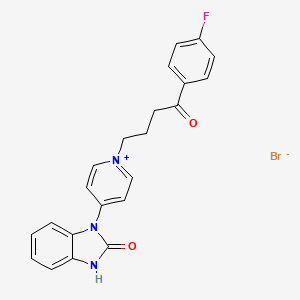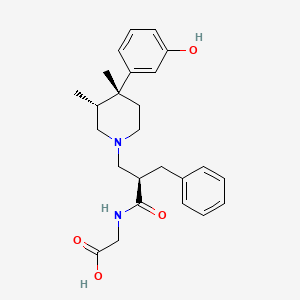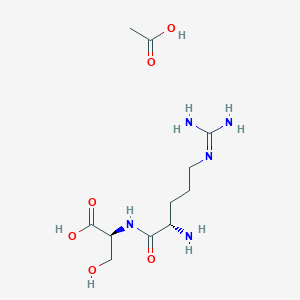
2H-(1,5)-Benzodiazepin-2-one, 1,3-dihydro-4-amino-1-phenyl-8-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-(1,5)-Benzodiazepin-2-one, 1,3-dihydro-4-amino-1-phenyl-8-(trifluoromethyl)- is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzodiazepines typically involves the condensation of o-phenylenediamine with a suitable carbonyl compound. For 2H-(1,5)-Benzodiazepin-2-one, 1,3-dihydro-4-amino-1-phenyl-8-(trifluoromethyl)-, the synthesis might involve the following steps:
Condensation Reaction: o-Phenylenediamine reacts with a carbonyl compound under acidic or basic conditions.
Cyclization: The intermediate formed undergoes cyclization to form the benzodiazepine ring.
Functional Group Modification: Introduction of the trifluoromethyl group and other substituents.
Industrial Production Methods
Industrial production of benzodiazepines often involves large-scale chemical synthesis using automated reactors. The process is optimized for yield, purity, and cost-effectiveness. Specific conditions such as temperature, pressure, and catalysts are carefully controlled.
化学反応の分析
Types of Reactions
Oxidation: Benzodiazepines can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation, nitration, and other substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.
科学的研究の応用
Chemistry
Synthesis of Derivatives: Used as intermediates in the synthesis of other benzodiazepine derivatives.
Study of Reaction Mechanisms: Helps in understanding the reaction pathways and mechanisms.
Biology
Receptor Binding Studies: Used to study the binding affinity and activity at GABA receptors.
Pharmacokinetics: Research on absorption, distribution, metabolism, and excretion.
Medicine
Therapeutic Agents: Potential use in treating anxiety, insomnia, and seizures.
Drug Development: Basis for developing new benzodiazepine-based drugs.
Industry
Pharmaceutical Manufacturing: Used in the production of benzodiazepine medications.
Chemical Industry: Intermediate in the synthesis of other chemical compounds.
作用機序
The compound likely exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The trifluoromethyl group may influence the binding affinity and pharmacokinetics of the compound.
類似化合物との比較
Similar Compounds
Uniqueness
2H-(1,5)-Benzodiazepin-2-one, 1,3-dihydro-4-amino-1-phenyl-8-(trifluoromethyl)- may have unique properties due to the presence of the trifluoromethyl group, which can affect its pharmacological profile, including potency, duration of action, and side effects.
特性
CAS番号 |
36985-35-0 |
|---|---|
分子式 |
C16H12F3N3O |
分子量 |
319.28 g/mol |
IUPAC名 |
4-amino-1-phenyl-8-(trifluoromethyl)-3H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C16H12F3N3O/c17-16(18,19)10-6-7-12-13(8-10)22(11-4-2-1-3-5-11)15(23)9-14(20)21-12/h1-8H,9H2,(H2,20,21) |
InChIキー |
VRAXKPZRHYDZFB-UHFFFAOYSA-N |
正規SMILES |
C1C(=NC2=C(C=C(C=C2)C(F)(F)F)N(C1=O)C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


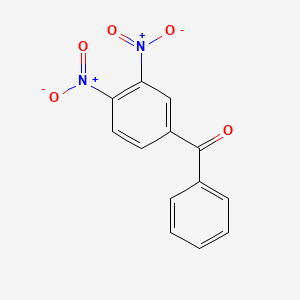
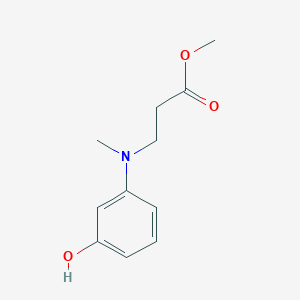

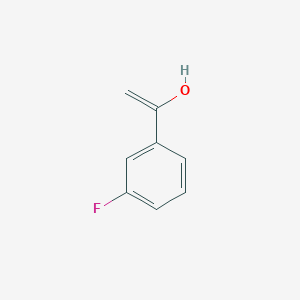
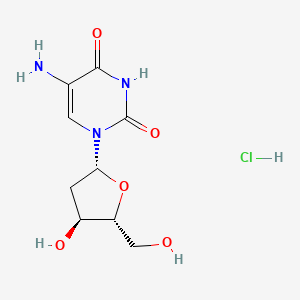
![1-(Imidazo[1,2-a]pyridin-3-yl)butan-2-amine](/img/structure/B13417961.png)
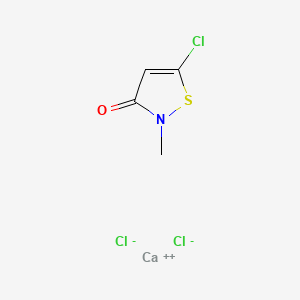
![1H-4-Oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid, 1a,2,3,3a,8b,8c-hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-; 1a,2,3,3a,8b,8c-Hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-1H-4-oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid; Cannabicyclolic acid; CBLA](/img/structure/B13417971.png)

